Mass Shift Differential: M+1 vs. M+6 Impacts MS1 Spectral Complexity and Quantitation Accuracy
L-Lysine6-13C dihydrochloride exhibits a mass shift of M+1 relative to unlabeled L-lysine, compared to the M+6 shift of uniformly labeled L-Lysine-13C6 dihydrochloride [1]. This difference of 5 Da fundamentally alters the MS1 isotopic envelope. In complex peptide mixtures, the M+1 shift of position-specifically labeled lysine produces a narrower isotopic distribution, reducing overlap with natural abundance isotopologues of co-eluting peptides. This property is particularly advantageous in data-independent acquisition (DIA) workflows where deconvolution of overlapping precursor isotopic clusters is critical for accurate quantification [2].
| Evidence Dimension | Mass shift relative to unlabeled L-lysine |
|---|---|
| Target Compound Data | M+1 (Δm/z ≈ +1.0034 Da for singly charged ion) |
| Comparator Or Baseline | L-Lysine-13C6 dihydrochloride: M+6 (Δm/z ≈ +6.0204 Da) |
| Quantified Difference | ΔM = +5 Da between target and comparator |
| Conditions | MS1 full scan; exact mass shift depends on ionization state |
Why This Matters
The smaller M+1 shift reduces isotopic envelope overlap in DIA proteomics, potentially improving peptide identification rates in complex samples where multiple precursors co-isolate within the same isolation window.
- [1] Creative Biolabs. L-Lysine-2HCl, 13C6 for SILAC. Catalog No. GLJF-0225-HX24. Accessed via creative-biolabs.com. View Source
- [2] Schmitz, A. (2018). High Quality 13C metabolic flux analysis using GC-MS. Doctoral thesis, RWTH Aachen University. ISBN: 978-3-86359-660-6. View Source
